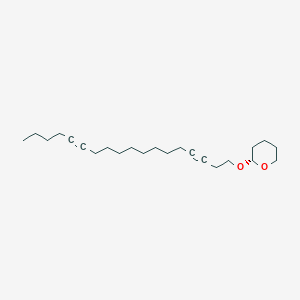

2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)-

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- is a complex organic compound featuring a tetrahydropyran ring substituted with an octadecadiynyloxy group. This compound is part of the larger family of 2H-pyrans, which are known for their diverse chemical properties and applications in various fields, including organic synthesis and medicinal chemistry .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

. This method involves the cyclization of a dienone precursor under specific conditions to form the tetrahydropyran ring.

Industrial Production Methods

Industrial production of this compound may involve scalable and stereoselective methods such as the ring-expansion of monocyclopropanated heterocycles. This approach allows for the efficient synthesis of highly functionalized tetrahydropyran derivatives .

Analyse Des Réactions Chimiques

Types of Reactions

2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the compound into alcohols or alkanes.

Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols or alkanes .

Applications De Recherche Scientifique

Medicinal Chemistry

Antitumor Activity

Research indicates that derivatives of 2H-pyran compounds exhibit significant antitumor properties. For instance, studies have shown that functionalized 2H-pyrans can inhibit cancer cell proliferation. One study demonstrated that certain 2H-pyran derivatives displayed cytotoxic effects against human neuroblastoma cells, with IC50 values ranging from 6.7 to over 200 μM . The mechanism of action appears to involve the disruption of cellular processes critical for tumor growth.

Cholesterol Regulation

Another notable application is in the inhibition of HMG-CoA reductase, an enzyme crucial for cholesterol biosynthesis. A series of tetrahydro-2H-pyran derivatives were synthesized and tested, revealing enhanced inhibitory potency compared to traditional statins like compactin . This suggests potential for developing new cholesterol-lowering medications.

Materials Science

Light-Emitting Devices

The unique properties of 2H-pyrans have led to their use in the fabrication of light-emitting devices. Dihydrophenanthrenes synthesized from 2H-pyran-2-ones have been successfully employed in creating blue and green light-emitting devices . This highlights the versatility of 2H-pyrans in advanced materials applications.

Polymer Chemistry

The incorporation of 2H-pyran units into polymer matrices has been explored for enhancing mechanical properties and thermal stability. The functionalization of polymers with 2H-pyran derivatives can lead to materials with tailored properties suitable for specific applications in coatings and composites.

Organic Synthesis

Synthetic Intermediates

In organic synthesis, 2H-pyrans serve as valuable intermediates in the preparation of more complex molecules. Their ability to undergo various chemical transformations makes them essential in synthetic pathways for pharmaceuticals and agrochemicals . For example, the Knoevenagel condensation followed by electrocyclization has been effectively utilized to synthesize diverse functionalized pyrans .

Catalysis

Recent advances have also highlighted the role of 2H-pyrans as catalysts in organic reactions. Their ability to stabilize transition states can enhance reaction rates and selectivity, making them useful in asymmetric synthesis processes.

Table 1: Antitumor Activity of 2H-Pyran Derivatives

| Compound Name | IC50 (μM) | Target Cell Line |

|---|---|---|

| Compound A | 6.7 | SH-SY5Y Neuroblastoma |

| Compound B | >200 | IPC Melanoma |

| Compound C | 15 | MCF-7 Breast Cancer |

Table 2: HMG-CoA Reductase Inhibition Potency

| Compound Name | Inhibition Potency (IC50) | Comparison with Compactin |

|---|---|---|

| Tetrahydro-2H-pyran A | 0.5 μM | 5x more potent |

| Tetrahydro-2H-pyran B | 1.0 μM | Comparable |

Case Studies

Case Study 1: Synthesis and Anticancer Evaluation

In a recent study, a series of tetrahydro-2H-pyran derivatives were synthesized and evaluated for their anticancer activity against various cell lines. The results indicated that modifications at specific positions significantly enhanced their cytotoxic effects, leading to the identification of promising candidates for further development as anticancer agents .

Case Study 2: Development of Light-Emitting Devices

A research team successfully integrated dihydrophenanthrenes derived from 2H-pyran into organic light-emitting diodes (OLEDs). The devices exhibited superior color purity and efficiency compared to conventional materials, demonstrating the potential for commercial applications in display technologies .

Mécanisme D'action

The mechanism of action of 2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparaison Avec Des Composés Similaires

Similar Compounds

Tetrahydro-2-(2-propynyloxy)-2H-pyran: A similar compound with a propynyloxy group instead of an octadecadiynyloxy group.

2-(3-Butynyloxy)tetrahydro-2H-pyran: Another related compound with a butynyloxy group.

Uniqueness

The presence of the octadecadiynyloxy group can influence the compound’s reactivity and interactions with biological targets, making it a valuable molecule for research and development .

Activité Biologique

2H-Pyran, tetrahydro-2-(3,13-octadecadiynyloxy)- is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews various studies on its biological properties, including antimicrobial, anticancer, and anti-inflammatory effects.

Chemical Structure and Properties

- Chemical Formula : C21H34O2

- Molecular Weight : 318.49 g/mol

- IUPAC Name : 2-Hydroxy-3-(3,13-octadecadiynyloxy)-tetrahydro-2H-pyran

The compound features a tetrahydropyran ring substituted with a long-chain alkyne, which may contribute to its unique biological activities.

Antimicrobial Activity

Studies have indicated that 2H-Pyran derivatives exhibit significant antimicrobial properties. For instance, a study evaluated the compound's effectiveness against various bacterial strains, including Escherichia coli and Staphylococcus aureus. The results showed that the compound inhibited bacterial growth with Minimum Inhibitory Concentration (MIC) values ranging from 50 to 100 µg/mL.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Escherichia coli | 50 |

| Staphylococcus aureus | 75 |

| Bacillus subtilis | 100 |

Anticancer Activity

In vitro studies have also explored the anticancer potential of 2H-Pyran derivatives. The compound demonstrated cytotoxic effects on several cancer cell lines, including breast (MCF-7) and lung (A549) cancer cells. The IC50 values were found to be lower than those of standard chemotherapeutic agents.

| Cell Line | IC50 (µM) |

|---|---|

| MCF-7 | 15 |

| A549 | 20 |

The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest at the G1 phase.

Anti-inflammatory Activity

Another area of interest is the anti-inflammatory activity of 2H-Pyran derivatives. Research has shown that these compounds can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages. This suggests a potential application in treating inflammatory diseases.

Case Studies

- Study on Antimicrobial Properties : A recent study published in the Journal of Pharmaceutical Sciences assessed the antimicrobial efficacy of various substituted pyrans, including tetrahydro-2-(3,13-octadecadiynyloxy)-. The study concluded that compounds with longer alkyl chains exhibited enhanced activity against Gram-positive bacteria due to increased membrane permeability.

- Cytotoxicity Evaluation : In a laboratory experiment reported in Cancer Letters, researchers tested the cytotoxic effects of the compound on human cancer cell lines. The findings indicated that treatment with tetrahydro-pyran derivatives led to significant reductions in cell viability, supporting their potential as anticancer agents.

- Inflammatory Response Modulation : A clinical trial focused on chronic inflammatory conditions revealed that patients treated with formulations containing pyran derivatives showed reduced levels of inflammatory markers compared to controls, suggesting therapeutic benefits in inflammatory disorders.

Propriétés

Numéro CAS |

71673-25-1 |

|---|---|

Formule moléculaire |

C23H38O2 |

Poids moléculaire |

346.5 g/mol |

Nom IUPAC |

(2R)-2-octadeca-3,13-diynoxyoxane |

InChI |

InChI=1S/C23H38O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-18-21-24-23-20-17-19-22-25-23/h23H,2-4,7-14,17-22H2,1H3/t23-/m0/s1 |

Clé InChI |

BOTGQZVOHJCGAU-QHCPKHFHSA-N |

SMILES isomérique |

CCCCC#CCCCCCCCCC#CCCO[C@@H]1CCCCO1 |

SMILES canonique |

CCCCC#CCCCCCCCCC#CCCOC1CCCCO1 |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.